REACTION_SMILES
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[CH:37]([Cl:38])([Cl:39])[Cl:40].[Cl:1][CH:2]1[CH2:3][c:4]2[c:5]([cH:16][c:17]([F:20])[cH:18][cH:19]2)[S:6][c:7]2[c:8]1[cH:9][c:10]([CH:13]([CH3:14])[CH3:15])[cH:11][cH:12]2.[F:21][c:22]1[cH:23][cH:24][c:25]([O:26][CH2:27][CH2:28][N:29]2[CH2:30][CH2:31][NH:32][CH2:33][CH2:34]2)[cH:35][cH:36]1>>[CH:2]1([N:32]2[CH2:31][CH2:30][N:29]([CH2:28][CH2:27][O:26][c:25]3[cH:24][cH:23][c:22]([F:21])[cH:36][cH:35]3)[CH2:34][CH2:33]2)[CH2:3][c:4]2[c:5]([cH:16][c:17]([F:20])[cH:18][cH:19]2)[S:6][c:7]2[c:8]1[cH:9][c:10]([CH:13]([CH3:14])[CH3:15])[cH:11][cH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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CC(C)c1ccc2c(c1)C(Cl)Cc1ccc(F)cc1S2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1ccc2c(c1)C(Cl)Cc1ccc(F)cc1S2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(OCCN2CCNCC2)cc1
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Name
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Type
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product
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Smiles
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CC(C)c1ccc2c(c1)C(N1CCN(CCOc3ccc(F)cc3)CC1)Cc1ccc(F)cc1S2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |